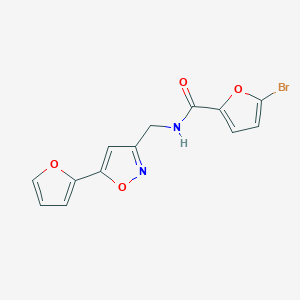

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O4/c14-12-4-3-10(19-12)13(17)15-7-8-6-11(20-16-8)9-2-1-5-18-9/h1-6H,7H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMKRPBUXIQDEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of furan-2-carboxylic acid to obtain 5-bromo-furan-2-carboxylic acid. This intermediate is then coupled with 5-(furan-2-yl)isoxazole-3-methanol under appropriate conditions to form the desired compound. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones.

Reduction: The bromine atom can be reduced to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products

Oxidation: Furanones

Reduction: De-brominated furan derivatives

Substitution: Amino or thiol-substituted furan derivatives

Scientific Research Applications

5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : The target compound achieves higher yields (~90%) compared to thiazole analogues (44%), likely due to the stability of isoxazole intermediates under bromination conditions .

- Bioactivity Potential: Thiazole and benzoxazole derivatives (e.g., compound 62) exhibit antimicrobial activity, but the target compound’s bioactivity remains unexplored in the provided evidence .

Spectroscopic and Computational Analysis

- NMR Shifts : The target compound’s furan protons resonate at δ ~7.73 ppm, upfield compared to nitrothiazole analogues (δ ~13.57 ppm for NH), reflecting differences in hydrogen bonding and electron density .

Pharmacological and Industrial Relevance

- Antimicrobial Analogues: Compound 62 (5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide) shows moderate activity against E.

- Patent Derivatives : EU Patent compounds (e.g., 6e) highlight the industrial interest in brominated carboxamides for diverse applications, though specific data on the target compound’s utility are lacking .

Biological Activity

5-Bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 337.129 g/mol. The compound features a furan ring, an isoxazole moiety, and a carboxamide functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.

- Receptor Binding : It may bind to receptors that modulate various cellular processes, influencing cell proliferation and apoptosis.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was tested against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 16.0 |

| Escherichia coli | 32.0 |

| Bacillus subtilis | 8.0 |

| Pseudomonas aeruginosa | 64.0 |

These findings indicate that the compound possesses moderate antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 25.0 |

The results suggest that the compound can inhibit cancer cell proliferation effectively, indicating its potential as a lead for anticancer drug development.

Case Studies

- Case Study on Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls.

- Case Study on Antimicrobial Efficacy : A series of tests on clinical isolates of Staphylococcus aureus showed that the compound could effectively inhibit biofilm formation at sub-MIC concentrations, suggesting its potential use in treating biofilm-associated infections.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of 5-bromo-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide?

The synthesis of this compound typically involves sequential heterocycle formation and functionalization. Critical parameters include:

- Temperature control : Exothermic reactions (e.g., cyclization of isoxazole rings) require precise thermal management to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity in coupling steps, while ethanol/water mixtures improve crystallization purity .

- Catalysts : Copper(I) iodide or palladium catalysts may accelerate Sonogashira or Suzuki-Miyaura couplings for bromo-substitution .

- Purification : Column chromatography (silica gel) and recrystallization are standard, but HPLC can resolve closely related impurities (e.g., dehalogenated by-products) .

Q. How should researchers characterize the purity and structural integrity of this compound?

A combination of analytical techniques is recommended:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the isoxazole and furan rings. Key signals include downfield shifts for the amide carbonyl (~165–170 ppm in ¹³C NMR) and coupling patterns for the methylene bridge (~4.5–5.0 ppm in ¹H NMR) .

- HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water gradient) paired with high-resolution MS validates molecular weight and detects trace impurities (e.g., des-bromo analogs) .

- Elemental analysis : Matches calculated vs. experimental C/H/N/Br percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting biological activity data for analogs be resolved through structure-activity relationship (SAR) studies?

Conflicting results often arise from subtle structural variations. Methodological approaches include:

- Systematic substitution : Compare analogs with halogen (Br vs. Cl), linker length (methylene vs. ethylene), and heterocycle replacements (thiophene vs. furan) to isolate pharmacophoric elements .

- Computational docking : Use DFT calculations (e.g., B3LYP/6-31G*) to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the amide group and π-π stacking of aromatic rings .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to determine if discrepancies arise from bioavailability rather than intrinsic activity .

Q. What strategies mitigate side reactions during bromine introduction or isoxazole ring formation?

Common challenges include bromine displacement or ring-opening. Solutions involve:

- Electrophilic bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light for regioselective bromination of the furan ring, monitored by TLC .

- Protecting groups : Temporarily protect the amide nitrogen with tert-butoxycarbonyl (Boc) during isoxazole synthesis to prevent nucleophilic attack .

- In situ quenching : Add sodium thiosulfate to reaction mixtures to scavenge excess bromine and minimize oxidation .

Q. How can computational methods predict the compound’s reactivity in biological systems?

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, critical for CNS-targeted studies .

- Reactivity hotspots : Identify electrophilic centers (e.g., bromine) prone to glutathione adduction using Frontier Molecular Orbital (FMO) analysis .

- Metabolic pathways : CYP450 enzyme docking (e.g., CYP3A4) predicts oxidative metabolites, guiding toxicology assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell-based assays?

- Assay standardization : Normalize data using common reference inhibitors (e.g., staurosporine for kinase assays) and control for cell passage number .

- Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference; confirm compound stability via LC-MS over 24-hour incubation .

- Orthogonal validation : Cross-check activity with recombinant enzyme assays (e.g., fluorescence polarization) to rule out off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.